molecular formula C14H15ClN4OS B2877649 (4-(2-Chlorophenyl)piperazin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone CAS No. 1448053-61-9

(4-(2-Chlorophenyl)piperazin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone

Cat. No. B2877649
CAS RN: 1448053-61-9
M. Wt: 322.81
InChI Key: IHOQWVQCVAMEDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(2-Chlorophenyl)piperazin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone, also known as CTM, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. CTM is a synthetic compound that has been synthesized using various methods, and it has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

Antibacterial Activity

The piperazine moiety is known for its incorporation into biologically active compounds, including those with antibacterial properties. The presence of a piperazine ring can enhance the pharmacokinetic properties of a drug, making it more effective in treating bacterial infections. Compounds with this structure have been synthesized and shown promising antibacterial activity, which could be further explored for the development of new antibiotics .

Antifungal and Antiparasitic Applications

Similar to its antibacterial uses, the piperazine component of the compound also lends itself to antifungal and antiparasitic applications. The structural flexibility and ability to interact with biological membranes make it a candidate for treating various fungal and parasitic infections .

Anticancer Properties

The compound’s potential to act as a cytotoxin makes it a candidate for anticancer research. Its ability to alkylate thiols, which are more prevalent in cancer cells than in healthy cells, allows for targeted therapy options. This selective toxicity is crucial for developing treatments that minimize harm to healthy cells while effectively targeting cancerous ones .

Neuroprotective Effects

Piperazine derivatives have been investigated for their neuroprotective effects, particularly in the treatment of neurodegenerative diseases like Parkinson’s and Alzheimer’s. The compound’s structure could be modified to enhance its ability to cross the blood-brain barrier, making it a valuable asset in the design of drugs for these conditions .

Psychoactive Substance Research

The psychoactive properties of piperazine derivatives have been studied for both therapeutic and recreational purposes. While some derivatives are used in the treatment of psychiatric disorders, others are abused as recreational drugs. Understanding the compound’s psychoactive effects can lead to the development of safer psychiatric medications .

Antioxidant and Anti-inflammatory Effects

Piperazine compounds have shown antioxidant and anti-inflammatory effects, which are beneficial in various disease states. The compound could be researched for its potential to reduce oxidative stress and inflammation, contributing to the treatment of chronic diseases and conditions associated with inflammation .

properties

IUPAC Name

[4-(2-chlorophenyl)piperazin-1-yl]-(3-methyl-1,2,4-thiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4OS/c1-10-16-13(21-17-10)14(20)19-8-6-18(7-9-19)12-5-3-2-4-11(12)15/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHOQWVQCVAMEDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)C(=O)N2CCN(CC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(2-Chlorophenyl)piperazin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.